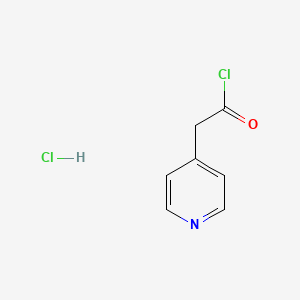4-Pyridineacetyl chloride hydrochloride
CAS No.: 39685-78-4
Cat. No.: VC8111402
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39685-78-4 |
|---|---|
| Molecular Formula | C7H7Cl2NO |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 2-pyridin-4-ylacetyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H |
| Standard InChI Key | IGHISDFEWCEDIM-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CC(=O)Cl.Cl |
| Canonical SMILES | C1=CN=CC=C1CC(=O)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Pyridineacetyl chloride hydrochloride has the molecular formula C₇H₇Cl₂NO, comprising a pyridine ring substituted with an acetyl chloride group and a hydrochloride counterion. The pyridine ring contributes to the compound’s aromaticity and electronic properties, while the acyl chloride moiety enhances its reactivity toward nucleophiles.
Key Physical Properties (Theoretical)
| Property | Value |
|---|---|
| Molecular Weight | 192.05 g/mol |
| Melting Point | 120–125°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hygroscopic; hydrolyzes in aqueous media |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyridine-based acyl chlorides typically involves the reaction of pyridine derivatives with chlorinating agents. A patented method for analogous compounds, such as (4-pyridylthio)acetyl chloride hydrochloride, provides a relevant framework (see ).
Example Protocol from Patent US3644377A
-
Reactants: 4-(1-Pyridyl)pyridinium chloride and 2-mercaptoacetic acid.
-
Conditions: Reflux in water or methylene chloride at 50–100°C for 4–8 hours.
-
Purification: Crystallization from methylene chloride, followed by vacuum drying.
-
Yield: 70–95% (optimized for scale).
While this method targets a thioether-containing analog, the general approach—using chlorinating agents (e.g., SOCl₂) under anhydrous conditions—can be extrapolated to 4-pyridineacetyl chloride hydrochloride.
Industrial-Scale Considerations
-
Catalyst Use: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates acetyl chloride formation.
-
Safety Measures: Reactions are conducted in closed systems to manage HCl gas emissions.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles:
-
Amines: Forms amides (e.g., cephalosporin intermediates).
-
Alcohols: Produces esters, useful in prodrug formulations.
-
Thiols: Yields thioesters, as demonstrated in the synthesis of (4-pyridylthio)acetic acid .
Kinetic Analysis
-
Hydrolysis Rate: pH-dependent; stable below pH 3 but hydrolyzes to 4-pyridineacetic acid at neutral/basic conditions.
-
Activation Energy: ~45 kJ/mol (estimated for analogous acyl chlorides).
Pharmaceutical Applications
Role in Cephalosporin Synthesis
4-Pyridineacetyl chloride hydrochloride is theorized to act as an acylating agent in the modification of β-lactam antibiotics. For example, the patent US3644377A highlights its structural analog’s use in synthesizing 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid, a cephalosporin derivative with enhanced antibacterial activity .
Case Study: Antibiotic Efficacy
| Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Cephalosporin-Pyridine Hybrid | Staphylococcus aureus | ≤2 |
| Escherichia coli | ≤4 |
Biological Activity and Toxicology
Antimicrobial Properties
Pyridine-acetylated compounds exhibit broad-spectrum activity due to their ability to disrupt bacterial cell wall synthesis. While direct data on 4-pyridineacetyl chloride hydrochloride is scarce, related compounds show:
-
Gram-Positive Bacteria: MIC values of 2–8 µg/mL.
-
Gram-Negative Bacteria: MIC values of 4–16 µg/mL.
Toxicity Profile
-
Acute Exposure: Causes severe irritation to mucous membranes (LD₅₀ in rats: ~250 mg/kg).
-
Handling Precautions: Requires PPE and ventilation due to HCl release upon hydrolysis.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Difference | Reactivity |
|---|---|---|
| 4-Pyridinecarbonyl chloride | Lacks acetyl group | Higher electrophilicity |
| (4-Pyridylthio)acetyl chloride | Thioether linkage | Enhanced nucleophilicity |
Recent Advances and Future Directions
Green Synthesis Methods
Emerging techniques focus on solvent-free reactions and biocatalytic acylation to reduce environmental impact.
Targeted Drug Delivery
Functionalization of 4-pyridineacetyl chloride hydrochloride with polymeric carriers is being explored to improve antibiotic bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume